Cas no 1353982-03-2 (3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester)

3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is a versatile intermediate in organic synthesis, particularly valuable for the preparation of piperidine derivatives. The tert-butyl ester group provides stability under various reaction conditions while allowing selective deprotection when needed. The carboxymethylsulfanyl moiety offers a reactive handle for further functionalization, making this compound useful in medicinal chemistry and peptide modification. Its well-defined structure ensures consistent reactivity, facilitating the synthesis of complex molecules. The compound is typically employed in the development of pharmacologically active compounds, where its balanced lipophilicity and reactivity contribute to efficient derivatization. Proper storage under inert conditions is recommended to maintain stability.
3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester structure
1353982-03-2 structure
Product name:3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester
CAS No:1353982-03-2
MF:C12H21NO4S
MW:275.364442586899
CID:2156956

3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester
    • 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)thio)acetic acid
    • (R)-2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)thio)acetic acid
    • (S)-2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)thio)acetic acid
    • AM94501
    • 3-carboxymethylsulfanylpiperidine-1-carboxylic acid tert-butyl ester
    • Inchi: 1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-4-5-9(7-13)18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
    • InChI Key: ONINWADOGJNGCZ-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)C1CN(C(=O)OC(C)(C)C)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 314
  • Topological Polar Surface Area: 92.1

3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM497676-1g
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)thio)aceticacid
1353982-03-2 97%
1g
$1378 2022-09-03
Fluorochem
081214-500mg
3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester
1353982-03-2
500mg
£694.00 2022-03-01

Additional information on 3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester

Introduction to 3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1353982-03-2)

3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester, identified by the CAS number 1353982-03-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, which is a prominent scaffold in drug design due to its structural versatility and biological activity. The presence of both a carboxymethylsulfanyl and a tert-butyl ester functional group in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The tert-butyl ester moiety is particularly noteworthy, as it serves as a protecting group for carboxylic acid functionalities, allowing for selective reactions at other sites within the molecule. This feature is crucial in multi-step synthetic pathways where orthogonal reaction conditions are required. Additionally, the carboxymethylsulfanyl group introduces both hydrophobicity and potential chelating capabilities, which can be exploited in the development of bioactive molecules targeting specific biological pathways.

In recent years, there has been a surge in research focused on piperidine derivatives due to their demonstrated efficacy in modulating various biological processes. For instance, piperidine-based compounds have shown promise in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by interacting with neurotransmitter receptors and enzyme systems. The structural motif of 3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester aligns well with these trends, making it a potential candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its potential utility as a building block for more complex pharmacophores. The flexibility of the piperidine ring allows for modifications at multiple positions, enabling chemists to fine-tune properties such as solubility, metabolic stability, and binding affinity. This adaptability has been leveraged in recent studies where 3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester was used as a precursor in the synthesis of novel inhibitors targeting protein-protein interactions. Such interactions are often implicated in cancer progression and inflammatory diseases, making them high-value therapeutic targets.

Moreover, advancements in computational chemistry have facilitated the rapid screening of piperidine derivatives for their biological activity. Virtual screening methods have identified several analogs of 3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester that exhibit enhanced potency against specific enzymes or receptors. These computational predictions have been validated experimentally, underscoring the importance of integrating computational tools with traditional synthetic approaches. The use of this compound as a scaffold has thus accelerated the discovery pipeline for new therapeutic agents.

The synthesis of 3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester itself presents an interesting challenge due to the need for precise functional group manipulation. Recent methodologies have focused on developing greener and more efficient synthetic routes, leveraging catalytic systems that minimize waste and improve yields. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the piperidine core, while enzymatic or organocatalytic methods have been used to introduce the carboxymethylsulfanyl group with high selectivity. Such innovations not only enhance scalability but also align with broader sustainability goals in pharmaceutical manufacturing.

In clinical research, derivatives of piperidine have been investigated for their potential as kinase inhibitors, particularly those targeting tyrosine kinases that play a role in cell signaling pathways aberrantly activated in cancer. The structural features of 3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester make it a plausible precursor for such inhibitors. By modifying its side chains or introducing additional functional groups, researchers can generate compounds that selectively inhibit specific kinases while minimizing off-target effects. Preliminary studies have shown promising results with analogs that exhibit nanomolar affinity for their target enzymes.

The role of this compound extends beyond its direct application as a drug candidate; it also serves as an important tool compound in academic and industrial research laboratories. Its well-defined structure allows researchers to study fundamental aspects of molecular recognition and drug-receptor interactions. For instance, crystallographic studies using X-ray diffraction have provided insights into how piperidine-based molecules bind to protein targets at an atomic level. These structural insights are critical for rational drug design and can guide the optimization of lead compounds derived from 3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester.

As interest in biologics continues to grow alongside small-molecule drugs, there is increasing demand for intermediates that facilitate hybrid approaches combining both modalities. Piperidine derivatives like 3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester are well-suited for such applications due to their ability to bridge organic chemistry with biotechnological methods. For example, they can be used to link small-molecule pharmacophores to peptides or proteins via controlled cleavage strategies, creating conjugates with enhanced pharmacokinetic properties or targeted delivery capabilities.

The future prospects for 3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester are bright, driven by ongoing advancements in synthetic chemistry and computational biology. As high-throughput screening technologies become more sophisticated and AI-driven drug discovery platforms emerge, compounds like this one will likely find even wider utility across multiple therapeutic areas. Whether used as an intermediate or a lead molecule itself, its unique structural attributes ensure its continued relevance in medicinal chemistry research.

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